7-Methoxy-1-heptanol

Description

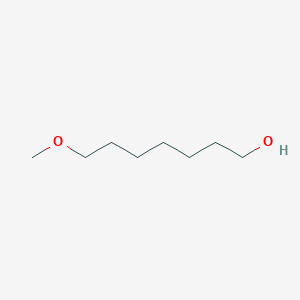

Structure

3D Structure

Properties

Molecular Formula |

C8H18O2 |

|---|---|

Molecular Weight |

146.23 g/mol |

IUPAC Name |

7-methoxyheptan-1-ol |

InChI |

InChI=1S/C8H18O2/c1-10-8-6-4-2-3-5-7-9/h9H,2-8H2,1H3 |

InChI Key |

BVUXZXTZINAEML-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCCCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Methoxy 1 Heptanol

Chemo- and Regioselective Preparative Routes to 7-Methoxy-1-heptanol

The synthesis of 7-Methoxy-1-heptanol requires precise control over chemical reactions to ensure that the methoxy (B1213986) group is introduced at the C-7 position while preserving the hydroxyl group at the C-1 position. This involves careful selection of starting materials and reaction conditions to achieve high chemo- and regioselectivity.

Strategies for Ethereal Linkage Formation and Alkyl Chain Elongation

The formation of the ether bond is a critical step in the synthesis of 7-Methoxy-1-heptanol. The Williamson ether synthesis is a classic and versatile method for this purpose. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where an alkoxide reacts with a primary alkyl halide. masterorganicchemistry.com

One primary route involves using a C7 synthon that already contains the hydroxyl group, which is then subjected to etherification. A key precursor for this strategy is a 7-halo-1-heptanol, such as 7-chloro-1-heptanol (B1582617). The synthesis can be conceptualized as follows:

Starting Material Halogenation : A diol like heptane-1,7-diol can be monohalogenated, though this can present selectivity challenges. A more controlled approach starts with a precursor where one end is already differentiated, such as 7-bromo-1-heptanol.

Ether Formation : The 7-halo-1-heptanol is treated with a methoxide (B1231860) source, typically sodium methoxide (NaOCH₃). The alkoxide displaces the halide at the C-7 position to form the desired methoxy ether linkage. The primary nature of the alkyl halide makes this an efficient SN2 reaction. masterorganicchemistry.com The hydroxyl group at C-1 generally remains unreactive under these basic conditions, although protection may be employed to ensure complete chemoselectivity.

An alternative strategy involves elongating a shorter carbon chain that already contains the methoxy group. This can be achieved through various carbon-carbon bond-forming reactions. For instance, a methoxy-containing alkyl halide could be used as an electrophile in reactions with appropriate nucleophiles to build the seven-carbon backbone. The length of the alkyl chain can influence the properties and interactions of the molecule. researchgate.netacs.org

| Strategy | Key Precursors | Core Reaction | Advantages | Challenges |

|---|---|---|---|---|

| Williamson Ether Synthesis | 7-halo-1-heptanol (e.g., 7-bromo-1-heptanol), Sodium methoxide | Nucleophilic Substitution (SN2) | High reliability for primary halides, well-established method. masterorganicchemistry.com | Potential for elimination side reactions, precursor availability. masterorganicchemistry.com |

| Alkyl Chain Elongation | Methoxy-substituted alkyl halide, Grignard reagents, Malonic esters | C-C bond formation | Modular approach, allows for diverse starting materials. rsc.org | Multi-step process, requires careful control of reaction conditions. |

Reduction and Functional Group Interconversion Approaches

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk In the context of 7-Methoxy-1-heptanol synthesis, a common FGI approach involves the reduction of a carbonyl or carboxyl group at the C-1 position.

A plausible synthetic sequence starts with a precursor like 7-methoxyheptanoic acid or its corresponding ester. These precursors can be synthesized from starting materials such as 7-bromoheptanoic acid via etherification followed by esterification or by other chain-building methods. The terminal functional group is then reduced to the primary alcohol.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of carboxylic acids and esters to alcohols. harvard.eduprepchem.com The reaction typically proceeds with high yield.

Reaction : 7-methoxyheptanoic acid + LiAlH₄ → 7-Methoxy-1-heptanol

Other hydride reagents, such as borane (B79455) (BH₃), can also be employed, particularly for the selective reduction of carboxylic acids in the presence of other functional groups. google.com

| Reducing Agent | Precursor Functional Group | Key Characteristics |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid, Ester, Aldehyde | Powerful, non-selective, reduces a wide range of functional groups. harvard.edu |

| Borane (BH₃•THF) | Carboxylic Acid, Aldehyde | More selective for carboxylic acids over esters. google.com |

| Sodium Borohydride (NaBH₄) | Aldehyde, Ketone | Milder, chemoselective for aldehydes/ketones, generally does not reduce esters or acids. imperial.ac.uk |

Catalytic Methods in 7-Methoxy-1-heptanol Synthesis

Catalytic methods offer more sustainable and atom-economical alternatives to stoichiometric reagents. For the synthesis of 7-Methoxy-1-heptanol, catalytic hydrogenation is a key technology.

A potential route involves the hydroformylation of a C6 alkene, such as 6-methoxy-1-hexene, followed by hydrogenation of the resulting aldehyde. Hydroformylation, or the oxo process, uses a catalyst (typically based on cobalt or rhodium) to add a formyl group (-CHO) and a hydrogen atom across the double bond. rsc.org Subsequent in-situ or separate-step hydrogenation of the aldehyde mixture yields the primary alcohol. rsc.orgacs.org This approach allows for the construction of the carbon skeleton and the introduction of the hydroxyl group in a highly efficient, catalyzed sequence. rsc.org

Alternatively, direct catalytic hydrogenation of 7-methoxyheptanoic acid or its esters can be performed using heterogeneous catalysts like ruthenium or copper chromite under high pressure and temperature. While requiring more forcing conditions than hydride reduction, this method avoids the use of stoichiometric metal hydrides and the associated workup procedures.

Exploration of Stereoselective Syntheses for Related Chiral Methoxylated Heptanols

While 7-Methoxy-1-heptanol is achiral, the principles of stereoselective synthesis are crucial for creating related chiral structures where the methoxy or hydroxyl group is located at a stereocenter. Such syntheses are vital for producing enantiomerically pure compounds for applications in pharmaceuticals and materials science. nih.gov

Methods for achieving stereoselectivity could include:

Asymmetric Reduction : The reduction of a prochiral ketone, for example, 7-methoxy-2-heptanone, can be achieved with high enantioselectivity using chiral catalysts. Transition-metal complexes featuring chiral ligands (e.g., Ru-BINAP) or biocatalysts like ketoreductases from yeast or other microorganisms can deliver the chiral alcohol in high enantiomeric excess. mdpi.comresearchgate.net

Kinetic Resolution : A racemic mixture of a chiral methoxylated heptanol (B41253) can be resolved using enzymes like lipases. mdpi.com The enzyme selectively acylates one enantiomer, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as the unreacted alcohol).

Chiral Pool Synthesis : Starting from a naturally occurring chiral molecule, such as a carbohydrate or amino acid, a synthetic sequence can be designed to produce the target chiral methoxylated heptanol without the need for an asymmetric step.

Asymmetric Homologation : Chiral boronic esters, as developed in Matteson homologation, can be used to build chiral carbon chains with high stereocontrol, which could be applied to the synthesis of chiral methoxylated alcohols. researchgate.net

Green Chemistry Principles and Sustainable Practices in the Production of 7-Methoxy-1-heptanol

Applying the principles of green chemistry is essential for developing environmentally benign manufacturing processes. carlroth.com The synthesis of 7-Methoxy-1-heptanol can be evaluated against these principles to identify more sustainable routes.

Prevention of Waste : Catalytic routes are superior to stoichiometric ones as they generate less inorganic waste. For example, catalytic hydrogenation is greener than LiAlH₄ reduction. rsc.org

Atom Economy : Reactions like hydroformylation, which incorporate most of the atoms from the reactants into the final product, have high atom economy. rsc.org

Use of Safer Solvents : Replacing hazardous solvents like chlorinated hydrocarbons or ethers with greener alternatives such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water is a key goal. tandfonline.comwhiterose.ac.uk Solvent selection guides can aid in this process. whiterose.ac.uk

Energy Efficiency : Performing reactions at ambient temperature and pressure is ideal. Catalytic processes often allow for milder conditions compared to high-temperature stoichiometric reactions.

Use of Catalysis : As discussed, using catalytic reagents in place of stoichiometric ones is a core principle of green chemistry, reducing waste and often increasing selectivity. carlroth.com

| Synthetic Route | Green Advantage | Green Disadvantage |

|---|---|---|

| Williamson Ether Synthesis + LiAlH₄ Reduction | Reliable and well-understood chemistry. | Poor atom economy due to stoichiometric LiAlH₄; generates significant metal salt waste. |

| Hydroformylation + Catalytic Hydrogenation | High atom economy; uses catalysis, reducing waste. | May use precious metal catalysts (Rh); requires handling of CO gas. |

| Direct Catalytic Hydrogenation of Ester | Avoids stoichiometric hydrides; catalyst can be recycled. | Requires high pressure and temperature, leading to high energy consumption. |

Industrial Process Development and Optimization for Scalable Synthesis

Transitioning a synthetic route from the laboratory to an industrial scale requires significant process development and optimization to ensure safety, cost-effectiveness, and consistency. google.com For 7-Methoxy-1-heptanol, this would involve several key considerations.

Process Type : While lab syntheses are often performed in batch reactors, industrial production may favor a continuous process using equipment like a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR). acs.orgresearchgate.net Continuous processing can lead to better consistency and safety.

Reaction and Separation Integration : Techniques like reactive distillation, where the reaction and separation occur in the same unit, can improve efficiency. researchgate.net For the synthesis of 7-Methoxy-1-heptanol, this could be applied to the purification stage, continuously removing the product to drive the equilibrium of a reaction.

Downstream Processing : Efficient purification is crucial. Distillation would likely be the primary method for isolating the final product. Solvent recycling is also a critical economic and environmental consideration, requiring additional distillation columns to recover and purify solvents for reuse. acs.org

Economic and Safety Analysis : A techno-economic analysis would be required to evaluate the trade-offs between different routes. For example, a route with higher raw material costs but simpler processing might be more economical than a cheaper route that requires expensive catalysts or significant waste disposal. acs.org Safety protocols for handling flammable solvents, high pressures, and reactive reagents like metal hydrides must be rigorously implemented.

The development of a scalable process for 7-Methoxy-1-heptanol would likely focus on catalytic routes to minimize waste and cost, with an integrated flowsheet featuring continuous reactors and efficient separation and recycle streams. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 7-Methoxy-1-heptanol |

| 7-chloro-1-heptanol |

| 7-bromo-1-heptanol |

| Heptane-1,7-diol |

| Sodium methoxide |

| 7-methoxyheptanoic acid |

| 7-bromoheptanoic acid |

| Lithium aluminum hydride |

| Borane |

| Sodium borohydride |

| 6-methoxy-1-hexene |

| 7-methoxy-2-heptanone |

| Ethyl acetate |

| 2-methyltetrahydrofuran |

Chemical Reactivity and Transformation Pathways of 7 Methoxy 1 Heptanol

Oxidation Reactions and Formation of Derived Carbonyl Compounds

The primary alcohol moiety of 7-Methoxy-1-heptanol can be selectively oxidized to yield two primary types of carbonyl compounds: aldehydes and carboxylic acids. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidation selectively converts the primary alcohol to an aldehyde, 7-methoxyheptanal. Reagents commonly used for this transformation prevent over-oxidation to the carboxylic acid. Stronger oxidizing agents will typically convert the primary alcohol directly to the corresponding carboxylic acid, 7-methoxyheptanoic acid. A two-step process involving initial oxidation to the aldehyde followed by subsequent oxidation also yields the carboxylic acid.

| Target Product | Reagent(s) | Typical Reaction Conditions | Anticipated Yield | Reference |

| 7-methoxyheptanal | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temperature | Good to Excellent | |

| 7-methoxyheptanal | Dimethyl sulfoxide (B87167) (DMSO), Oxalyl chloride | Dichloromethane (CH₂Cl₂), -78 °C to Room Temp. | High | acs.org |

| 7-methoxyheptanal | TEMPO, NaOCl | Dichloromethane/Water, 0 °C | High (88% for 1-heptanol) | orgsyn.org |

| 7-methoxyheptanoic acid | Chromium trioxide (CrO₃), Sulfuric acid (H₂SO₄) in Acetone (Jones Reagent) | Acetone, 0 °C to Room Temperature | High | |

| 7-methoxyheptanoic acid | Potassium permanganate (B83412) (KMnO₄) | Basic aqueous solution, heat | Good | google.com |

Esterification and Etherification Reactions of the Hydroxyl Moiety

The hydroxyl group of 7-Methoxy-1-heptanol is a key site for forming ester and ether linkages.

Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. This is a reversible process, and water is typically removed to drive the reaction to completion. Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. acs.orggoogle.com

Etherification: The most common method for forming an ether from 7-Methoxy-1-heptanol is the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.compressbooks.pub This two-step process involves:

Deprotonation of the 7-Methoxy-1-heptanol with a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium 7-methoxyheptoxide.

Nucleophilic attack of the alkoxide on a primary or methyl alkyl halide (e.g., methyl iodide, ethyl bromide) via an Sₙ2 mechanism to form the ether. masterorganicchemistry.compressbooks.pub

It is critical that the alkylating agent be a primary or methyl halide, as secondary or tertiary halides will predominantly undergo elimination reactions in the presence of the strongly basic alkoxide. libretexts.orgmasterorganicchemistry.com Etherification can also occur as a side reaction during the acid-catalyzed dehydration of alcohols, particularly at lower temperatures where intermolecular reaction is competitive with elimination. libretexts.org

Nucleophilic Substitution Reactions and Formation of Halogenated Derivatives

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the C1 position, the -OH group must first be converted into a better leaving group. This is typically achieved by reaction with hydrogen halides or other halogenating agents.

Primary alcohols like 7-Methoxy-1-heptanol react with hydrogen halides via an Sₙ2 mechanism. libretexts.orgyoutube.com Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also highly effective for converting primary alcohols into the corresponding alkyl chlorides and bromides, respectively, without carbocation rearrangements. youtube.com The resulting 7-methoxy-1-haloheptanes are versatile intermediates for subsequent nucleophilic substitution and cross-coupling reactions.

| Target Product | Reagent(s) | Mechanism | Typical Conditions | Reference |

| 7-methoxy-1-chloroheptane | Thionyl chloride (SOCl₂), Pyridine | Sₙ2 | 0 °C to Room Temperature | youtube.com |

| 7-methoxy-1-bromoheptane | Phosphorus tribromide (PBr₃) | Sₙ2 | 0 °C, Anhydrous ether | youtube.com |

| 7-methoxy-1-bromoheptane | Hydrobromic acid (HBr) | Sₙ2 | Heat | libretexts.org |

| 7-methoxy-1-iodoheptane | Iodine (I₂), Triphenylphosphine (PPh₃), Imidazole | Sₙ2 | Dichloromethane | scbt.com |

Elimination and Dehydration Pathways

The dehydration of 7-Methoxy-1-heptanol involves the elimination of a water molecule to form an alkene. As a primary alcohol, this transformation typically proceeds through an E2 (bimolecular elimination) mechanism when a strong acid catalyst is used. libretexts.orgbyjus.com The reaction requires high temperatures, generally in the range of 170-180°C, with a strong, non-nucleophilic acid like concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orglibretexts.org

The mechanism involves:

Protonation of the hydroxyl group by the acid to form a good leaving group (an alkyloxonium ion).

A concerted step where a base (HSO₄⁻ or another alcohol molecule) removes a proton from the adjacent carbon (C2) while the alkyloxonium ion departs, forming a double bond.

The expected product is 7-methoxy-1-heptene . Due to the terminal position of the double bond, Zaitsev's rule regarding the formation of the most substituted alkene is not a factor. A potential competing reaction, especially at lower temperatures, is the formation of the corresponding ether, bis(7-methoxyheptyl) ether. libretexts.org To avoid the harsh conditions and potential side reactions associated with strong acids, reagents like phosphorus oxychloride (POCl₃) in pyridine can also be used to effect dehydration under milder conditions. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions Utilizing Derivatives of 7-Methoxy-1-heptanol

Metal-catalyzed cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation. eie.grresearchgate.netthermofisher.com However, the hydroxyl group of 7-Methoxy-1-heptanol is not a suitable functional group to participate directly in these reactions. It must first be converted into an appropriate electrophilic derivative, most commonly a halide (e.g., 7-methoxy-1-bromoheptane) or a triflate.

Once derivatized, the resulting 7-methoxy-1-heptyl halide can be coupled with a wide range of organometallic reagents in the presence of a transition metal catalyst, typically one based on palladium or nickel. acs.orguni-muenchen.de These reactions allow for the extension of the carbon chain and the introduction of various functional groups.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

| Suzuki Coupling | Aryl- or Vinyl-boronic acid (R-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 1-Aryl-7-methoxyheptane | thermofisher.com |

| Negishi Coupling | Organozinc reagent (R-ZnBr) | Pd(PPh₃)₄ | 1-Alkyl/Aryl-7-methoxyheptane | thermofisher.comuni-muenchen.de |

| Kumada Coupling | Grignard reagent (R-MgBr) | Ni(dppp)Cl₂ | 1-Alkyl/Aryl-7-methoxyheptane | thermofisher.com |

| Stille Coupling | Organostannane reagent (R-SnBu₃) | Pd(PPh₃)₄ | 1-Alkenyl/Aryl-7-methoxyheptane | uni-muenchen.de |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-methoxy-1-alkynylheptane | eie.gr |

Applications of 7 Methoxy 1 Heptanol in Organic Synthesis and Materials Science Precursors

Role as a Key Building Block in Complex Molecule Construction

The utility of bifunctional C7 chains is evident in their application as foundational skeletons in the synthesis of more elaborate molecules. While direct literature on 7-methoxy-1-heptanol is specialized, the principles of its application can be understood from related methoxyheptyl and functionalized heptanol (B41253) derivatives. A key application involves using the methoxyheptyl chain as a lipophilic spacer with a defined functional endpoint.

For instance, the synthesis of 3-(7'-methoxyheptyl)thiophene demonstrates the use of a methoxyheptyl moiety as a significant building block. In this synthesis, 7-bromoheptyl methyl ether, a close analogue of 7-methoxy-1-heptanol, is converted into a Grignard reagent, which then acts as a nucleophile to construct the target thiophene (B33073) derivative. This process highlights how the methoxyheptyl fragment can be incorporated into heterocyclic systems, which are common cores in medicinal chemistry and materials science. The synthesis of the precursor, 7-bromoheptyl methyl ether, itself involves the reaction of 1,7-dibromoheptane (B124887) with sodium hydride, indicating a pathway for installing the terminal methoxy (B1213986) group.

The reactivity of the hydroxyl end of 7-methoxy-1-heptanol would mirror that of similar alcohols, allowing it to be converted into various functional groups. For example, analogous compounds like 7-chloro-1-heptanol (B1582617) are used as intermediates where the hydroxyl group can be oxidized to an aldehyde or the entire molecule can be used in substitution reactions. This dual functionality is crucial for creating complex structures where one end of the molecule is anchored or modified while the other end remains available for subsequent reactions.

Table 1: Example Synthesis Utilizing a Methoxyheptyl Moiety

| Product | Starting Material | Key Reagents | Reaction Type | Ref. |

| 3-(7'-methoxyheptyl)thiophene | 7-bromoheptyl methyl ether | Magnesium (Mg), 2,5-dibromo-3-thiophenemethylbromide | Grignard Reaction |

Precursor in the Synthesis of Functionalized Polymers and Oligomers

Long-chain functionalized alcohols are valuable precursors in polymer science for introducing specific properties such as flexibility, hydrophobicity, or for creating pendant functional groups. 7-Methoxy-1-heptanol, with its terminal hydroxyl group, can act as an initiator or a monomer in several polymerization processes.

In condensation polymerization, the hydroxyl group can react with carboxylic acids or their derivatives to form polyester (B1180765) chains. ibchem.com This process would incorporate the methoxyheptyl unit as a repeating segment, influencing the bulk properties of the resulting polymer. Similarly, it can be used to create polyethers. The synthesis of polymers with long alkyl chains is a subject of interest for creating materials with specific hydrophobic properties. researchgate.net

The terminal hydroxyl group also allows 7-methoxy-1-heptanol to be used as a chain-end functionalizing agent in living polymerization techniques, such as ring-opening metathesis polymerization (ROMP) or atom transfer radical polymerization (ATRP). 20.210.105 In these roles, it can cap the growing polymer chain, introducing a methoxyheptyl group at the terminus. This is a common strategy for controlling polymer properties and for the synthesis of block copolymers. For example, keto-functionalized polymer scaffolds have been developed as versatile precursors that can be modified post-polymerization, and an alcohol like 7-methoxy-1-heptanol could potentially initiate such a polymerization or be attached as a pendant group. nih.gov

Furthermore, in the context of oligomers, bifunctional molecules like 7-amino-1-heptanol (B102788) are used to synthesize dimers and tetramers with specific biological activities. researchgate.net By analogy, 7-methoxy-1-heptanol could be derivatized and used in the stepwise synthesis of oligomers where the methoxyheptyl chain provides a flexible, lipophilic spacer between functional units. researchgate.net

Intermediate in the Total Synthesis of Natural Products Analogues

The total synthesis of natural products often requires custom-designed building blocks to construct complex molecular architectures. wiley.comysu.amwikipedia.org Long-chain functionalized alkanes are frequently employed to form the carbon backbones of polyketides, lipids, and other natural product classes. The methoxy group, in particular, appears in a variety of natural products and can be a key feature for biological activity. mdpi.com

While no direct total synthesis employing 7-methoxy-1-heptanol is prominently documented, its structural motif is relevant. For example, the synthesis of analogues of natural products often involves modifying the original structure to probe structure-activity relationships. A related compound, 7-bromo-1-heptanol, has been used in the synthesis of isotopically labeled fatty acids and thiochroman (B1618051) derivatives developed as pure antiestrogens, demonstrating the utility of a C7 bifunctional chain in creating complex bioactive molecules. fishersci.com

The synthesis of two new securinega alkaloids, securingines H and I, was achieved through a "synthesis first" strategy starting from the natural product allosecurinine. nih.gov This highlights the importance of having access to a wide array of building blocks to explore the synthesis of anticipated, yet undiscovered, natural products. A molecule like 7-methoxy-1-heptanol could serve as a fragment in the synthesis of analogues of macrolides or other long-chain natural products where a methoxy-terminated alkyl chain is desired.

Table 2: Application of a C7 Building Block in Bioactive Molecule Synthesis

| Building Block | Application | Target Molecule Class | Ref. |

| 7-Bromo-1-heptanol | Synthesis of isotopically labeled fatty acids | Lipids | fishersci.com |

| 7-Bromo-1-heptanol | Preparation of thiochroman and chroman derivatives | Antiestrogens | fishersci.com |

Utility in the Production of Advanced Intermediates for Chemical Industries

In the chemical industry, advanced intermediates are molecules that serve as stepping stones in the multi-step synthesis of high-value products like pharmaceuticals and agrochemicals. google.com The value of an intermediate often lies in its specific combination of functional groups that allow for efficient and selective downstream reactions.

7-Methoxy-1-heptanol fits the profile of a useful intermediate. The primary alcohol can be readily oxidized to 7-methoxyheptanal or 7-methoxyheptanoic acid, creating new functionalities. Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or halide), facilitating nucleophilic substitution reactions. This versatility is seen with related compounds; for example, 6-methyl-1-heptanol (B128184) is used as an intermediate for nonionic detergents, surfactants, and to introduce the isooctyl group into other compounds. nih.gov Similarly, 7-chloro-1-heptanol is a known building block for antidepressant active pharmaceutical ingredients (APIs). nbinno.com

The production of (7-methoxy-1-naphthyl)acetonitrile, a key intermediate for the drug agomelatine, starts from 7-methoxy-1-tetralone, showcasing the industrial importance of methoxy-functionalized cyclic intermediates. google.com While acyclic, 7-methoxy-1-heptanol represents a linear, flexible intermediate that could be used in the synthesis of different classes of industrial chemicals where a C7 methoxy-functionalized chain is required.

Contributions to Novel Reaction Methodologies and Reagent Development

The development of new chemical reactions and reagents is fundamental to advancing the capabilities of organic synthesis. Bifunctional molecules can play a role in this process, either as substrates for testing new methodologies or as precursors to new reagents.

The "borrowing hydrogen" methodology is a powerful, atom-economical process where an alcohol is temporarily oxidized in situ to a carbonyl compound, which then reacts with a nucleophile before the "borrowed" hydrogen is returned. acs.org 7-Methoxy-1-heptanol is a suitable substrate for such transformations, allowing its use as an alkylating agent for amines or carbon nucleophiles, with water as the only byproduct. acs.org This would install a 7-methoxyheptyl group onto a target molecule.

Furthermore, new oxidizing reagents are constantly being developed for selective transformations. For instance, o-iodoxybenzoic acid (IBX) has been shown to be a highly effective reagent for oxidations adjacent to carbonyls and at benzylic positions. baranlab.org The reactivity of alcohols like 7-methoxy-1-heptanol with such new reagents helps to establish the scope and limitations of these new methods.

Finally, the structure of 7-methoxy-1-heptanol makes it a candidate for the development of specialized reagents. The methoxy group could act as a directing group in certain catalytic reactions, or the long alkyl chain could be used to confer solubility in nonpolar media for a reagent derived from the alcohol functionality.

Advanced Analytical Techniques for the Characterization and Quantification of 7 Methoxy 1 Heptanol in Research

High-Resolution Spectroscopic Methodologies for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for unequivocally determining the molecular structure of 7-Methoxy-1-heptanol. These methods provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structural details of molecules in solution. For 7-Methoxy-1-heptanol, ¹H and ¹³C NMR spectra provide a wealth of information. In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals allow for the assignment of each hydrogen atom within the molecule. For instance, the protons of the methoxy (B1213986) group (CH₃O-) would appear as a distinct singlet, while the protons on the heptanol (B41253) chain would exhibit characteristic multiplets due to spin-spin coupling with neighboring protons. rsc.org The chemical shifts are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org

In mechanistic studies, NMR can be used to monitor the progress of reactions involving 7-Methoxy-1-heptanol. nih.gov By acquiring spectra at different time points, researchers can identify intermediates and determine reaction kinetics, providing insights into the reaction pathway. nih.govacs.org For example, changes in the chemical shifts or the appearance of new signals can indicate the transformation of functional groups.

Table 1: Representative ¹H NMR Data for a Methoxy-Containing Compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 3.87 | s | -OCH₃ |

| 7.01 | d | Aromatic H |

| 7.33 | t | Aromatic H |

| 7.44 | t | Aromatic H |

| 7.54-7.59 | m | Aromatic H |

Note: This table is illustrative and shows typical chemical shifts for a methoxy group on an aromatic ring. The specific shifts for 7-Methoxy-1-heptanol would differ based on its aliphatic structure. Data adapted from a study on 4-methoxy-1,1'-biphenyl. rsc.org

Mass Spectrometry (MS) for Isotopic Labeling and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. broadinstitute.org For 7-Methoxy-1-heptanol, MS (B15284909) provides the molecular weight and, with high-resolution instruments, the elemental composition. nih.gov Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves breaking the parent ion into smaller fragments. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the structure of the molecule. For 7-Methoxy-1-heptanol, characteristic fragments would likely arise from the cleavage of the C-O bonds and the fragmentation of the heptyl chain.

Isotopic labeling studies, where atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C or ²H), can be effectively analyzed using MS. biorxiv.org This technique is valuable for tracing the metabolic fate of 7-Methoxy-1-heptanol in biological systems or for elucidating reaction mechanisms. biorxiv.org The mass shift corresponding to the incorporated isotope allows for the unambiguous identification of the labeled compound and its metabolites.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. edinst.com Both techniques probe the vibrational modes of chemical bonds, but they are based on different physical principles and have different selection rules. edinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For 7-Methoxy-1-heptanol, the IR spectrum would show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. nepjol.info A strong C-O stretching band for the alcohol would be expected around 1060 cm⁻¹, and another C-O stretching band for the ether group would also be present. s-a-s.org

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. horiba.com While IR spectroscopy is particularly sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. libretexts.org Therefore, the C-C backbone of the heptyl chain in 7-Methoxy-1-heptanol would produce strong signals in the Raman spectrum. The O-H bond, being polar, is a weak Raman scatterer. edinst.com This complementarity makes the combined use of IR and Raman spectroscopy a powerful approach for a comprehensive functional group analysis. s-a-s.org

Table 2: Typical Vibrational Frequencies for Functional Groups in 7-Methoxy-1-heptanol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H | Stretching | 3200-3600 | IR (strong, broad) |

| C-H (alkane) | Stretching | 2850-3000 | IR, Raman (strong) |

| C-O (alcohol) | Stretching | ~1060 | IR (strong) |

| C-O (ether) | Stretching | 1070-1150 | IR (strong) |

| C-C | Stretching | 800-1200 | Raman (strong) |

This table provides general ranges for the indicated functional groups.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating 7-Methoxy-1-heptanol from complex mixtures, assessing its purity, and for its isolation.

Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development

Gas Chromatography (GC): GC is a powerful technique for the separation of volatile and thermally stable compounds like 7-Methoxy-1-heptanol. tandfonline.com In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. chemcoplus.co.jp Separation is based on the differential partitioning of the analytes between the two phases. chemcoplus.co.jp

Method development in GC involves optimizing several parameters, including the choice of the stationary phase, column dimensions (length, diameter, film thickness), oven temperature program, and carrier gas flow rate. chemcoplus.co.jp For 7-Methoxy-1-heptanol, a non-polar or mid-polar capillary column would likely be suitable. A temperature gradient program, where the oven temperature is increased over time, would be employed to ensure good separation and peak shape. tandfonline.com

Liquid Chromatography (LC): LC, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for separating a wide range of compounds. researchgate.net In LC, a liquid mobile phase carries the sample through a column packed with a stationary phase. researchgate.net For a moderately polar compound like 7-Methoxy-1-heptanol, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net

Method development in HPLC focuses on optimizing the mobile phase composition (including pH and additives), column type, and flow rate to achieve the desired separation and purity assessment. researchgate.netjapsonline.com Peak purity can be assessed using a photodiode array (PDA) detector, which measures the UV-Vis spectrum across the entire peak. chromatographyonline.com

Hyphenated Techniques (GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are extremely powerful for the analysis of complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the sensitive and selective detection of MS. ijpras.comderpharmachemica.com As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. ijpras.com This allows for the positive identification of 7-Methoxy-1-heptanol in a complex matrix, even at trace levels, by comparing its retention time and mass spectrum to that of a known standard or a library database. pharmacyjournal.infomdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing less volatile or thermally labile compounds that are not suitable for GC. lcms.czamadischem.com Similar to GC-MS, it combines the separation capabilities of LC with the detection power of MS. nih.govnih.gov For complex mixtures containing 7-Methoxy-1-heptanol, LC-MS can provide both quantitative data and structural confirmation. lcms.cz The development of an LC-MS method involves optimizing both the chromatographic separation and the mass spectrometric detection parameters, such as the ionization source (e.g., electrospray ionization - ESI) and the mass analyzer settings. nih.govlcms.cz

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 7-Methoxy-1-heptanol |

| Acetonitrile |

| Methanol |

| Tetramethylsilane (TMS) |

Electrochemical and Other Advanced Detection Methods in Chemical Research

The characterization and quantification of specific organic molecules like 7-Methoxy-1-heptanol in complex matrices demand analytical techniques that offer high sensitivity, selectivity, and resolution. While dedicated electrochemical sensor studies for 7-Methoxy-1-heptanol are not extensively documented in publicly available research, the principles of electrochemical detection and other advanced methods are routinely applied to structurally similar volatile organic compounds (VOCs), such as alcohols and ethers. These methodologies provide a framework for the potential analysis of 7-Methoxy-1-heptanol.

Advanced Chromatographic and Spectrometric Techniques

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HRTOFMS) stands as a powerful technique for the separation, detection, and identification of VOCs in intricate samples. rsc.org This method offers significantly enhanced peak capacity and sensitivity compared to traditional one-dimensional GC-MS. In the context of analyzing compounds like 1-heptanol (B7768884), which shares the same carbon backbone as 7-Methoxy-1-heptanol, GC×GC-HRTOFMS provides the high-resolution mass spectral data necessary for confident analyte identification, even at low concentrations. rsc.orgresearchgate.net The main advantage of this technique is the ability to simultaneously monitor library identification, accurate mass data, and the linear retention index for each compound, which greatly increases the confidence of identification. rsc.org

Studies involving the analysis of volatile compounds in complex matrices like rice have utilized GC-MS to identify and quantify various alcohols, including 1-heptanol. researchgate.netresearchgate.net These analyses demonstrate the capability of advanced GC-MS systems to differentiate between geographical origins based on volatile profiles. researchgate.net The instrumental parameters for such advanced systems are meticulously optimized to achieve the necessary separation and detection of numerous compounds.

Table 1: Example Instrumental Parameters for GC×GC-HRTOFMS Analysis of Volatile Organic Compounds

| Parameter | Setting | Reference |

|---|---|---|

| Gas Chromatography | ||

| 1D GC Oven Program | 35 °C to 240 °C at 5 °C/min, hold for 5 min | rsc.org |

| Carrier Gas | Helium at 1.0 mL/min constant flow | rsc.org |

| Modulator | Dual-stage thermal loop modulator | rsc.org |

| Modulation Period | 4 seconds with a 600 ms hot pulse | rsc.org |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | rsc.org |

| Mass Range | 35-400 m/z | rsc.org |

| Acquisition Rate | 50 Hz | rsc.org |

This table presents typical parameters used in the analysis of volatile compounds, including alcohols like 1-heptanol, and is representative of the setup that would be suitable for analyzing 7-Methoxy-1-heptanol.

Biosensors and Novel Detection Systems

Another frontier in advanced detection involves biosensors inspired by biological olfactory systems. rsc.org These devices utilize olfactory proteins, or synthetic peptides derived from them, as sensing elements to achieve high sensitivity and selectivity for specific odorants, including alcohols. For instance, a piezoelectric sensor using a peptide sequence from a Drosophila odorant binding protein was developed to detect alcohols like 3-methyl-1-butanol and 1-hexanol, with detection limits in the parts-per-million (ppm) range. rsc.org

Field-effect transistors (FETs) have also been integrated with olfactory proteins and peptides to create highly sensitive biosensors. rsc.org These sensors can detect target substances at extremely low concentrations, sometimes reaching the femtomolar (fM) level. rsc.org While these systems have not been specifically tested with 7-Methoxy-1-heptanol, their proven efficacy with other alcohols suggests a strong potential for developing a dedicated sensor for its detection.

Table 2: Examples of Peptide-Based Biosensors for Alcohol Detection

| Peptide Source | Measurement Technique | Target Substance(s) | Detection Limit | Reference |

|---|---|---|---|---|

| Drosophila OBP (LUSH) | Quartz Crystal Microbalance (QCM) | 3-Methyl-1-butanol, 1-hexanol | 1–3 ppm | rsc.org |

This table illustrates the application of peptide-based biosensors for detecting various alcohols, indicating a promising approach for the future development of sensors for 7-Methoxy-1-heptanol.

Electrochemical Detection Principles

Electrochemical sensors operate based on the principle that a chemical reaction involving the target analyte produces a measurable electrical signal, such as a change in current or potential. semi.ac.cn For organic compounds, detection often involves their oxidation or reduction at an electrode surface. The use of solid polymer electrolytes or modified electrodes can enhance the selectivity and sensitivity of these sensors. semi.ac.cn

Theoretical and Computational Studies on 7 Methoxy 1 Heptanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. wikipedia.org These methods, primarily Density Functional Theory (DFT), provide insights into electron distribution, molecular orbital energies, and thermodynamic stability. For a molecule like 7-Methoxy-1-heptanol, such calculations would reveal the influence of the terminal methoxy (B1213986) and hydroxyl groups on the electron density across the seven-carbon aliphatic chain.

Furthermore, quantum chemical calculations are crucial for determining the relative energies of different conformers. The flexible heptyl chain of 7-Methoxy-1-heptanol allows for numerous rotational isomers. By calculating the single-point energies of these optimized geometries, a potential energy surface can be mapped out, identifying the most stable, low-energy conformations. Computational investigations into the self- and cross-reactions of peroxy radicals with alcohol and alkoxy groups have utilized these methods to determine the binding energies and reaction barrier heights, which are critical for understanding atmospheric chemistry. nih.gov

Table 1: Representative Calculated Electronic Properties for Analogous Long-Chain Alcohols (Note: This table presents hypothetical data for 7-Methoxy-1-heptanol based on typical values obtained for similar molecules like 1-heptanol (B7768884) and simple ethers in computational studies. Actual values would require specific calculations.)

| Property | Predicted Value Range | Computational Method | Basis Set |

| Dipole Moment | 1.5 - 2.5 D | DFT (B3LYP) | 6-311+G(d,p) |

| HOMO Energy | -6.5 to -7.5 eV | DFT (B3LYP) | 6-311+G(d,p) |

| LUMO Energy | 1.0 to 2.0 eV | DFT (B3LYP) | 6-311+G(d,p) |

| Molar Volume | 150 - 165 cm³/mol | DFT (B3LYP) | 6-311+G(d,p) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to view the dynamic behavior of molecules over time, providing critical insights into conformational flexibility and intermolecular interactions. mdpi.com For 7-Methoxy-1-heptanol, with its flexible seven-carbon chain, MD simulations are indispensable for exploring the vast conformational landscape that is inaccessible to static calculations alone.

In a typical MD simulation of liquid 7-Methoxy-1-heptanol, a system would be constructed with hundreds or thousands of molecules, and their trajectories would be calculated by solving Newton's equations of motion. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or TraPPE-UA (Transferable Potentials for Phase Equilibria - United Atom) are commonly used for long-chain alcohols. rsc.org These simulations can reveal the preferred dihedral angles along the carbon backbone and the orientation of the terminal methoxy and hydroxyl groups. Studies on long-chain alcohols have shown that while extended (all-trans) conformations are energetically favorable in isolation, gauche conformations are prevalent in the liquid state due to packing effects and intermolecular hydrogen bonding. researchgate.net

A key aspect that MD simulations can illuminate is the nature of hydrogen bonding. The hydroxyl group of 7-Methoxy-1-heptanol can act as both a hydrogen bond donor and acceptor, while the ether oxygen of the methoxy group can only act as an acceptor. MD simulations can quantify the extent and lifetime of hydrogen bonds, revealing the formation of transient clusters and networks within the liquid. This has been extensively studied for pure long-chain alcohols and their mixtures, demonstrating how hydrogen bonding significantly influences properties like viscosity and diffusion. rsc.org Such simulations for 7-Methoxy-1-heptanol would clarify the competitive interplay between the hydroxyl and methoxy groups in forming hydrogen bonds with neighboring molecules.

Table 2: Representative Parameters for Molecular Dynamics Simulation of a Long-Chain Alkoxy Alcohol (Note: This table provides typical parameters that would be used in an MD simulation of a system like liquid 7-Methoxy-1-heptanol.)

| Parameter | Value / Type | Rationale |

| Force Field | OPLS-AA or AMBER | Commonly used and validated for alcohols and ethers. mdpi.comacs.org |

| System Size | ~1000 molecules | Sufficient to minimize finite size effects. |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure, mimicking laboratory conditions. |

| Temperature | 298.15 K | Standard ambient temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | >100 ns | Allows for adequate sampling of conformational and intermolecular dynamics. mdpi.com |

Prediction of Spectroscopic Properties from First Principles

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. wikipedia.org For 7-Methoxy-1-heptanol, theoretical calculations can generate predicted infrared (IR) and nuclear magnetic resonance (NMR) spectra that can be compared with experimental data.

IR spectra are predicted by calculating the vibrational frequencies of the molecule. After geometry optimization using a method like DFT, a frequency calculation is performed. The resulting vibrational modes and their intensities correspond to the peaks in the IR spectrum. For 7-Methoxy-1-heptanol, this would allow for the assignment of characteristic peaks, such as the broad O-H stretching vibration around 3300-3500 cm⁻¹, the C-H stretching vibrations of the alkyl chain and methoxy group around 2850-3000 cm⁻¹, and the C-O stretching vibrations of the alcohol and ether functionalities in the 1050-1250 cm⁻¹ region. Computational studies on n-hexanol, cyclohexanol, and phenol (B47542) have demonstrated good agreement between DFT-calculated and experimental NIR spectra. rsdjournal.org

Similarly, NMR chemical shifts can be predicted using methods like GIAO (Gauge-Independent Atomic Orbital). These calculations determine the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), which is then converted to a chemical shift relative to a standard (like tetramethylsilane (B1202638), TMS). For 7-Methoxy-1-heptanol, this would help assign the various proton and carbon signals, distinguishing, for example, the protons on the carbon adjacent to the hydroxyl group from those adjacent to the methoxy group. While experimental data for 7-Methoxy-1-heptanol itself is scarce, the principles are well-established for analogous molecules.

Table 3: Predicted Key Spectroscopic Features for 7-Methoxy-1-heptanol (Note: Predicted values are based on established correlations and computational studies of similar functional groups.)

| Spectroscopy | Feature | Predicted Range / Value | Basis of Prediction |

| IR | O-H Stretch | 3300 - 3500 cm⁻¹ (broad) | Typical for hydrogen-bonded alcohols. |

| IR | C-O Stretch (Ether) | 1100 - 1150 cm⁻¹ | Characteristic for aliphatic ethers. |

| IR | C-O Stretch (Alcohol) | 1050 - 1100 cm⁻¹ | Characteristic for primary alcohols. |

| ¹H NMR | -CH₂OH Protons | 3.6 - 3.8 ppm | Protons on carbon alpha to a hydroxyl group. |

| ¹H NMR | -OCH₃ Protons | 3.3 - 3.4 ppm | Protons of a methoxy group. |

| ¹³C NMR | -CH₂OH Carbon | 60 - 65 ppm | Carbon alpha to a hydroxyl group. |

| ¹³C NMR | -OCH₃ Carbon | 58 - 60 ppm | Carbon of a methoxy group. |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, allowing for the characterization of transient species like transition states. nih.govacs.org For reactions involving 7-Methoxy-1-heptanol, such as oxidation, dehydration, or etherification, transition state analysis can provide deep mechanistic insights.

This analysis typically involves locating the transition state structure on the potential energy surface, which is a first-order saddle point connecting reactants and products. The energy of this transition state determines the activation energy of the reaction. For example, in the oxidation of the primary alcohol group of 7-Methoxy-1-heptanol to an aldehyde, computational methods can model the abstraction of a hydrogen atom by an oxidizing agent and calculate the associated energy barrier.

Similarly, the acid-catalyzed dehydration of 7-Methoxy-1-heptanol to form an alkene or the Williamson ether synthesis involving its hydroxyl group could be modeled. rsc.org Computational studies on the reactions of alcohols with benzynes have successfully used DFT to calculate transition state structures and activation free energies, revealing that the reaction is first-order in alcohol. nih.govacs.org In the context of 7-Methoxy-1-heptanol, such studies would elucidate the step-by-step process, identify key intermediates, and predict the reaction kinetics and selectivity under various conditions. A combined experimental and computational approach has proven particularly effective in unraveling complex reaction mechanisms involving alcohols and ethers. rsc.org

In Silico Design of Novel Catalysts for Transformations Involving 7-Methoxy-1-heptanol

The rational design of efficient and selective catalysts is a major goal in chemistry, and in silico methods are increasingly pivotal in this endeavor. mdpi.com For transformations of 7-Methoxy-1-heptanol, such as selective oxidation or dehydrogenation, computational screening can accelerate the discovery of optimal catalysts.

One common approach is to use DFT calculations to model the interaction of the reactant molecule with a catalytic surface or a homogeneous catalyst. For instance, in the acceptorless dehydrogenation of alcohols, DFT can be used to calculate the binding energies of the alcohol and key intermediates (like the corresponding alkoxy species) on various metal or metal-nitride surfaces. cardiff.ac.uk By identifying descriptors that correlate with catalytic activity—such as the surface binding energies of atomic carbon and oxygen—researchers can construct "volcano plots" to predict the most active catalysts. This approach has been used to screen hundreds of potential alloys and identify promising candidates for alcohol dehydrogenation. cardiff.ac.uk

For the reductive etherification of alcohols with ketones, DFT calculations have been employed to explore different reaction pathways (e.g., direct, ketal, and enol pathways) on supported palladium nanoparticles. nrel.gov These studies can rationalize how catalyst properties, such as particle size, influence reaction rates and selectivity. Applying these in silico design principles to 7-Methoxy-1-heptanol could guide the development of catalysts for its conversion into valuable chemicals, such as fragrances, solvents, or fuel additives, by predicting the most effective catalyst materials and reaction conditions before extensive experimental work is undertaken. researchgate.net

Environmental Fate and Degradation Pathways of Methoxylated Heptanols

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily photolysis and hydrolysis. These mechanisms are significant in determining the persistence of a compound in the environment.

Photolytic Degradation Processes

Photolytic degradation, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. The rate and extent of photodegradation depend on the compound's ability to absorb light at environmentally relevant wavelengths and the presence of other photoreactive species in the environment.

For aliphatic alcohols, photocatalytic degradation in the presence of semiconductor materials like titanium dioxide (TiO2) has been demonstrated. mdpi.comresearchgate.netacs.org This process typically involves the generation of electron-hole pairs in the catalyst upon UV irradiation, leading to the formation of highly reactive oxygen species that can oxidize the alcohol. mdpi.comresearchgate.net The initial step in the photooxidation of alcohols often involves the formation of an aldehyde or ketone. mdpi.com While this is a catalyzed process, it indicates the potential for oxidative degradation of the alcohol functional group under certain environmental conditions.

Hydrolytic Stability and Transformation

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage in 7-Methoxy-1-heptanol could potentially be susceptible to hydrolysis. However, ether bonds are generally considered to be chemically stable and resistant to hydrolysis under typical environmental pH and temperature conditions. asm.orgsemanticscholar.org

Data from a structurally analogous compound, 7-methoxy-3,7-dimethyl-2-octanol, supports the high hydrolytic stability of such methoxylated alkanols. In studies conducted according to OECD Guideline 111, this analogue was found to be hydrolytically stable at pH 4, 7, and 9 at 25°C. This suggests that hydrolysis is not a significant degradation pathway for 7-Methoxy-1-heptanol in the environment.

| Parameter | Result | Conditions | Guideline | Source |

| Hydrolytic Stability | Stable | pH 4, 7, 9 at 25°C | OECD 111 | Analogue Data |

Biotic Degradation Pathways by Microbial Systems

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is often the primary mechanism for the removal of organic chemicals from the environment.

Aerobic and Anaerobic Biodegradation Studies

The biodegradability of 7-Methoxy-1-heptanol can be inferred from its structural components: a C7 alkyl chain, a primary alcohol, and a methoxy (B1213986) (ether) group. Long-chain alcohols are generally known to be readily biodegradable under aerobic conditions. researchgate.netresearchgate.net The presence of an ether linkage can sometimes increase the recalcitrance of a molecule. semanticscholar.org

Aerobic biodegradation of ethers often proceeds via the oxidation of a terminal alcohol group, followed by the cleavage of the ether bond. nih.gov Microorganisms have evolved specific enzymes, such as monooxygenases, to break the stable ether linkage. asm.orgsemanticscholar.org

For the analogue 7-methoxy-3,7-dimethyl-2-octanol, ready biodegradability was not demonstrated in a 28-day OECD 301 F test. This suggests that while biodegradation may occur, it might be a slower process or require acclimatized microbial populations.

Under anaerobic conditions, the degradation of ether compounds has also been observed, although it is typically a slower process than aerobic degradation. msu.edu Specific microbial consortia are capable of cleaving ether bonds under methanogenic or sulfate-reducing conditions. msu.edu

| Test | Result for Analogue (7-methoxy-3,7-dimethyl-2-octanol) | Guideline | Source |

| Ready Biodegradability | Not readily biodegradable | OECD 301 F | Analogue Data |

Identification of Microbial Metabolites

The identification of microbial metabolites is crucial for understanding the complete degradation pathway of a compound. For methoxylated alkanols like 7-Methoxy-1-heptanol, the expected initial steps of aerobic biodegradation would likely involve the oxidation of the primary alcohol group to an aldehyde and then to a carboxylic acid, forming 7-methoxyheptanoic acid. nih.gov

Subsequent degradation could involve the cleavage of the ether bond. This can occur through O-demethylation, releasing methanol (B129727) and the corresponding diol (1,7-heptanediol). semanticscholar.org The resulting C7 chain would then likely enter standard fatty acid degradation pathways, such as beta-oxidation. The methanol would be readily utilized by a wide range of microorganisms.

Specific studies identifying the microbial metabolites of 7-Methoxy-1-heptanol are not available. However, based on established microbial degradation pathways for ethers and alcohols, a plausible degradation sequence can be proposed.

Environmental Distribution and Transport Mechanisms of Related Analogues

The environmental distribution of a chemical is governed by its physical-chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). Long-chain alcohols generally have low to moderate water solubility and vapor pressure, with these properties decreasing as the carbon chain length increases. researchgate.netepa.gov

The methoxy group in 7-Methoxy-1-heptanol will slightly increase its polarity compared to the parent 1-heptanol (B7768884). However, as a seven-carbon alcohol, it is still expected to have a significant non-polar character. This suggests that if released into the environment, 7-Methoxy-1-heptanol would likely partition to organic matter in soil and sediment. rsc.org Its potential for long-range transport in the atmosphere is expected to be low due to its relatively low volatility.

The transport of long-chain alcohols in aquatic systems is often associated with particulate matter due to their tendency to sorb to solids. rsc.org The presence of the ether linkage is unlikely to dramatically alter this behavior compared to a simple long-chain alcohol.

Persistence and Bioaccumulation Potential in Non-Clinical Ecological Systems

The environmental persistence and bioaccumulation potential of a chemical are critical indicators of its long-term ecological impact. For 7-Methoxy-1-heptanol, a comprehensive assessment involves evaluating its likely behavior in key environmental compartments such as soil and water, and its tendency to accumulate in living organisms. In the absence of direct experimental studies on 7-Methoxy-1-heptanol, its environmental fate is predicted based on its structural similarity to other long-chain alcohols and through the use of Quantitative Structure-Activity Relationship (QSAR) models. acs.orgtandfonline.com These models utilize physicochemical properties to forecast a substance's behavior. ecetoc.org

Persistence

Persistence, often measured by a substance's half-life in an environmental compartment, indicates how long it remains in the environment before being broken down. Chemicals that are highly persistent can lead to prolonged exposure for ecological receptors.

Biodegradation: The primary pathway for the degradation of organic chemicals like 7-Methoxy-1-heptanol in the environment is microbial biodegradation. Studies on analogous long-chain alcohols have demonstrated that they are typically readily biodegradable. nih.gov For instance, the parent compound, 1-heptanol, is confirmed to be readily biodegradable in aerobic screening tests. nih.gov This suggests that microorganisms in soil and water can use the alcohol as a source of carbon, breaking it down into simpler, less harmful substances. cefic-lri.org The presence of a methoxy group is not expected to significantly inhibit this process. Standard screening tests, such as those outlined by the OECD (e.g., OECD 301 series), are used to assess ready biodegradability. umweltbundesamt.denih.gov A positive result in these stringent tests is a strong indicator of rapid degradation under most environmental conditions. ecetoc.org While specific test data for 7-Methoxy-1-heptanol is not available, its structure as a primary alcohol with a simple ether linkage suggests it is likely to be classified as readily biodegradable.

Bioaccumulation Potential

Bioaccumulation refers to the process by which a chemical is taken up by an organism, either directly from the environment (bioconcentration) or through the consumption of contaminated food. The potential for a substance to bioaccumulate is a significant concern, as it can lead to the magnification of its concentration up the food chain (biomagnification).

Bioconcentration Factor (BCF): The Bioconcentration Factor (BCF) is a key metric used to quantify the potential of a substance to accumulate in aquatic organisms from the surrounding water. It is often predicted using the n-octanol-water partition coefficient (log Kow), which measures a chemical's hydrophobicity. europa.eucdnsciencepub.com A higher log Kow value generally corresponds to a greater potential for bioaccumulation.

For 7-Methoxy-1-heptanol, specific experimental BCF values are not documented. However, predictions can be made using QSAR models based on its estimated log Kow. The log Kow for the parent compound, 1-heptanol, is 2.62. ilo.org Based on this, the estimated BCF for 1-heptanol is 21, which suggests a low potential for bioconcentration in aquatic organisms. nih.gov For the structurally similar 6-Methoxy-1-heptanol, the computed XLogP3 (a method of calculating log P) is 1.3. nih.gov These values for related compounds indicate that 7-Methoxy-1-heptanol is also likely to have a low log Kow and, consequently, a low BCF. Substances with low BCF values are not expected to significantly accumulate in the tissues of fish or other aquatic organisms. While log Kow values for some long-chain alcohols might suggest a potential for bioaccumulation, experimental data often show that they are less bioaccumulative than predicted, partly due to metabolic processes within the organism. nih.gov

The table below summarizes the estimated and comparative data used to assess the environmental fate of 7-Methoxy-1-heptanol.

Interactive Data Table: Estimated Environmental Fate Properties

| Property | Predicted/Comparative Value | Basis for Assessment | Implication |

| Persistence | |||

| Ready Biodegradability | Likely to be readily biodegradable | Based on data for 1-heptanol and other long-chain alcohols nih.govnih.gov | Low persistence in soil and water |

| Bioaccumulation | |||

| Log Kow (Octanol-Water Partition Coefficient) | Low (Estimated based on analogs) | 1-Heptanol: 2.62 ilo.org6-Methoxy-1-heptanol: 1.3 (XLogP3) nih.gov | Low hydrophobicity |

| BCF (Bioconcentration Factor) | Low (Estimated) | Based on the low log Kow of analogs; BCF for 1-heptanol is estimated at 21 nih.gov | Low potential to accumulate in aquatic organisms |

Future Directions and Emerging Research Avenues for 7 Methoxy 1 Heptanol

Integration with Automated Synthesis and High-Throughput Experimentation

The field of chemical synthesis is undergoing a paradigm shift with the increasing adoption of automated systems and high-throughput experimentation (HTE). drugtargetreview.comyoutube.com These technologies enable the rapid and efficient exploration of vast chemical spaces, accelerating the discovery of novel reactions and the optimization of existing processes. youtube.comchemrxiv.org For a molecule like 7-Methoxy-1-heptanol, this opens up numerous avenues for future research.

Automated synthesis platforms can be employed to systematically vary reaction parameters, such as catalysts, solvents, and temperature, to identify optimal conditions for the production of 7-Methoxy-1-heptanol and its derivatives. youtube.com HTE allows for the parallel execution of a large number of reactions on a small scale, minimizing the consumption of reagents and time. youtube.comnih.gov This approach is particularly valuable for developing new synthetic routes or for functionalizing the 7-Methoxy-1-heptanol backbone with a diverse range of chemical moieties. The data generated from these high-throughput screens can be used to train machine learning algorithms, which can then predict the outcomes of new reactions and guide the design of more efficient synthetic strategies. chemrxiv.org

The integration of automated synthesis and HTE is expected to significantly reduce the time and resources required to develop new applications for 7-Methoxy-1-heptanol, from novel polymers to biologically active molecules. This rapid screening capability will be instrumental in unlocking the full potential of this versatile chemical building block. drugtargetreview.comyoutube.com

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of highly efficient and selective catalytic systems is a cornerstone of modern organic synthesis. core.ac.uk For 7-Methoxy-1-heptanol, future research will likely focus on discovering and optimizing catalysts for a variety of transformations, including oxidation, C-H activation, and cross-coupling reactions. nih.govacs.org

The selective oxidation of the terminal alcohol group to an aldehyde or carboxylic acid is a fundamental transformation. core.ac.uk Novel catalytic systems, potentially based on earth-abundant metals or employing aerobic oxidation, could offer greener and more economical alternatives to traditional stoichiometric oxidants. core.ac.uk Furthermore, the development of catalysts for the selective functionalization of the C-H bonds along the heptyl chain would provide direct access to a wide array of new derivatives without the need for pre-functionalized starting materials.

Enantioselective catalysis will also be a key area of investigation, particularly for the synthesis of chiral derivatives of 7-Methoxy-1-heptanol. nih.govdiva-portal.org The development of catalysts that can control the stereochemistry of reactions at or near the methoxy-bearing carbon would be of significant interest for applications in pharmaceuticals and materials science. This could involve the use of chiral transition metal complexes or organocatalysts to achieve high levels of enantiomeric excess. nih.govdiva-portal.org The "borrowing hydrogen" methodology, which uses an alcohol's hydrogen to form a reactive intermediate for subsequent transformations, presents another powerful strategy for creating new bonds with high efficiency. acs.org

Development of Advanced Sensor Technologies for Environmental Monitoring and Process Control

Advanced sensor technologies are crucial for ensuring the safety, efficiency, and sustainability of chemical processes and for monitoring the environmental impact of chemical compounds. microsensorcorp.comeuropa.eu Future research in this area could focus on developing specific sensors for the detection and quantification of 7-Methoxy-1-heptanol in various matrices.

For industrial applications, in-line process sensors capable of real-time monitoring of 7-Methoxy-1-heptanol concentrations would enable tighter process control, leading to improved product quality and reduced waste. microsensorcorp.comanton-paar.com These sensors might be based on spectroscopic techniques (e.g., infrared or Raman), electrochemical methods, or other principles tailored to the specific properties of the molecule. The integration of these sensors into automated control systems would allow for the dynamic adjustment of reaction parameters to maintain optimal performance. microsensorcorp.com

In the context of environmental monitoring, highly sensitive and selective sensors would be valuable for detecting trace amounts of 7-Methoxy-1-heptanol in air, water, or soil. europa.euresearchgate.net This is particularly important for assessing the potential environmental fate and impact of the compound. Research could explore the use of nanomaterials, such as carbon nanotubes or metal nanoparticles, to enhance the sensitivity and selectivity of these sensors. dokumen.pubmdpi.com The development of portable and low-cost sensor devices would also facilitate on-site monitoring and rapid screening.

Circular Economy Approaches for the Sustainable Production and Utilization of 7-Methoxy-1-heptanol

The principles of a circular economy, which aim to minimize waste and maximize the use of resources, are becoming increasingly important in the chemical industry. europa.euchemiehoch3.denih.gov For 7-Methoxy-1-heptanol, this translates to developing sustainable production methods and finding applications that allow for its recovery and reuse.

Future research will likely focus on producing 7-Methoxy-1-heptanol from renewable feedstocks. This could involve the use of biomass-derived starting materials and biocatalytic or chemocatalytic processes that are more environmentally friendly than traditional synthetic routes. The goal is to reduce the reliance on fossil fuels and minimize the carbon footprint of the production process. nih.govresearchgate.net

In terms of utilization, a circular economy approach would favor applications where 7-Methoxy-1-heptanol can be easily recycled or where it is used in biodegradable materials. researchgate.net For example, if used as a solvent or a reaction medium, developing efficient methods for its recovery and purification would be a key research objective. If incorporated into polymers or other materials, designing these materials for recyclability or controlled degradation would be essential. This life-cycle approach ensures that the value of the molecule is retained for as long as possible, minimizing its environmental impact. europa.euchemiehoch3.de

Interdisciplinary Research with Soft Matter and Nanotechnology Applications

The unique amphiphilic nature of 7-Methoxy-1-heptanol, with its polar hydroxyl group and nonpolar hydrocarbon chain, makes it an interesting candidate for interdisciplinary research in soft matter and nanotechnology. rsc.orgrwth-aachen.deeu-softcomp.net

In soft matter science, 7-Methoxy-1-heptanol could be explored as a component in the formation of self-assembling systems such as micelles, vesicles, or liquid crystals. rwth-aachen.deeu-softcomp.net The presence of the methoxy (B1213986) group could influence the packing and properties of these structures in unique ways compared to simple alkanols. These self-assembled systems could find applications in drug delivery, as templates for nanomaterial synthesis, or in the formulation of complex fluids. rwth-aachen.dechemspeed.com

In nanotechnology, 7-Methoxy-1-heptanol could be used as a solvent or a surface-modifying agent in the synthesis of nanoparticles. nih.govarcjournals.orgscientificarchives.com Its ability to interact with both polar and nonpolar environments could be advantageous for controlling the size, shape, and stability of nanoparticles. nih.govmdpi.com For instance, it could be used to create stable dispersions of nanoparticles in various solvents or to functionalize the surface of nanoparticles for specific applications, such as in catalysis or biomedical imaging. nih.gov The exploration of these interdisciplinary avenues could lead to the discovery of novel materials and technologies with unique properties and functionalities.

Interactive Data Tables

Table 1: Key Research Areas and Future Directions for 7-Methoxy-1-heptanol

| Research Area | Focus | Key Technologies/Methodologies | Potential Applications |

|---|---|---|---|

| Automated Synthesis | Rapid optimization of synthetic routes | High-Throughput Experimentation (HTE), Machine Learning | Novel polymers, biologically active molecules |

| Catalytic Systems | Efficient and selective transformations | Earth-abundant metal catalysts, Enantioselective catalysis | Green chemistry, pharmaceuticals, materials science |

| Sensor Technology | Detection and quantification | In-line process sensors, Nanomaterial-based sensors | Process control, environmental monitoring |

| Circular Economy | Sustainable production and utilization | Renewable feedstocks, Recyclable materials | Green solvents, biodegradable polymers |

Q & A

Basic: What are the established synthetic routes for 7-Methoxy-1-heptanol, and what key reaction parameters influence yield?

Methodological Answer:

The synthesis of 7-Methoxy-1-heptanol typically involves nucleophilic substitution or etherification reactions. A common approach is the alkylation of 1-heptanol with a methoxy group donor (e.g., methyl iodide or dimethyl sulfate) under basic conditions. Key parameters include:

- Temperature control : Reactions are often conducted at 40–60°C to balance reactivity and minimize side reactions like over-alkylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while aqueous workup ensures separation of polar byproducts.

- Purification : Distillation or column chromatography is used to isolate the product, with GC-MS or NMR to confirm purity .

Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of 7-Methoxy-1-heptanol across studies?

Methodological Answer:

Discrepancies may arise from impurities, isomerization, or measurement protocols. To address this:

- Standardize characterization : Use high-resolution NMR (¹³C and DEPT-135) to confirm structural integrity and detect trace impurities .

- Reproduce conditions : Compare data under identical experimental setups (e.g., DSC for melting point, dynamic vapor sorption for hygroscopicity).

- Cross-validate : Combine techniques like HPLC (for purity) and computational predictions (e.g., COSMO-RS for solubility) .

Basic: What spectroscopic techniques are most effective for confirming the structure of 7-Methoxy-1-heptanol?

Methodological Answer:

- ¹H and ¹³C NMR : Identify methoxy (-OCH₃) protons at ~3.3 ppm (singlet) and hydroxyl (-OH) protons at ~1.5 ppm (broad). The heptanol backbone shows methylene/methyl signals between 1.2–1.6 ppm .

- IR Spectroscopy : Look for O-H stretches (~3300 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion [M+H]⁺ at m/z 146 and fragmentation patterns (e.g., loss of -CH₂OH).

Advanced: What strategies optimize regioselectivity in 7-Methoxy-1-heptanol synthesis to minimize byproducts?

Methodological Answer:

- Catalyst design : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methoxy group transfer efficiency .

- Protecting groups : Temporarily block the hydroxyl group in 1-heptanol with TBDMS-Cl before methoxylation, then deprotect .

- Kinetic monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .

Basic: What are the critical safety considerations when handling 7-Methoxy-1-heptanol in laboratory settings?

Methodological Answer: